Cas no 85068-35-5 (2,4-difluorobenzophenone)
2,4-difluorobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- 2,4-difluorobenzophenone
- (2,4-difluorophenyl)-phenylmethanone
- (2,4-Difluorophenyl)phenylmethanone (ACI)
- NS00058549
- 4NKN93YU9B
- FRHMSTHFVFIPCO-UHFFFAOYSA-
- UNII-4NKN93YU9B
- (2,4-difluorophenyl)-phenyl-methanone
- (2,4-DIFLUOROPHENYL)PHENYLMETHANONE
- A841190
- (2,4-Difluorophenyl)(phenyl)methanone
- SCHEMBL158348
- SY018786
- 2,4-difluorobenzo-phenone
- [2,4-bis(fluoranyl)phenyl]-phenyl-methanone
- AKOS009157023
- DTXSID30234139
- 85068-35-5
- CS-W014802
- InChI=1/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
- MFCD00000331
- W-104094
- Methanone, (2,4-difluorophenyl)phenyl-
- DB-019933
- D95687
- (2,4-Difluorophenyl)(phenyl)methanone #
- EINECS 285-297-7
- FS-4357
-
- MDL: MFCD00000331
- Inchi: 1S/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
- InChI Key: FRHMSTHFVFIPCO-UHFFFAOYSA-N
- SMILES: O=C(C1C(F)=CC(F)=CC=1)C1C=CC=CC=1
- BRN: 6596192
Computed Properties
- Exact Mass: 218.05400
- Monoisotopic Mass: 218.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.261
- Melting Point: 33°C
- Boiling Point: 120 ºC (2 mmHg)
- Flash Point: >230 °F
- Refractive Index: 1.567-1.569
- PSA: 17.07000
- LogP: 3.19580
- Solubility: Not determined
2,4-difluorobenzophenone Security Information
- Hazard Statement: Irritant
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
2,4-difluorobenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,4-difluorobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806338-5g |
2,4-Difluorobenzophenone |
85068-35-5 | 98% | 5g |
525.00 | 2021-05-17 | |
| TRC | D452038-50mg |
2,4-Difluorobenzophenone |
85068-35-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D452038-100mg |
2,4-Difluorobenzophenone |
85068-35-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D452038-500mg |
2,4-Difluorobenzophenone |
85068-35-5 | 500mg |
$ 95.00 | 2022-06-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012101-5g |
2,4-difluorobenzophenone |
85068-35-5 | 98% | 5g |
¥430 | 2024-05-21 | |
| Fluorochem | 001919-1g |
2,4-Difluorobenzophenone |
85068-35-5 | 98% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 001919-10g |
2,4-Difluorobenzophenone |
85068-35-5 | 98% | 10g |
£40.00 | 2022-03-01 | |
| Fluorochem | 001919-50g |
2,4-Difluorobenzophenone |
85068-35-5 | 98% | 50g |
£159.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100609-5g |
2,4-difluorobenzophenone |
85068-35-5 | 98% | 5g |
¥468.90 | 2023-09-03 | |
| Chemenu | CM161068-100g |
2,4-Difluorobenzophenone |
85068-35-5 | 95% | 100g |
$423 | 2022-06-10 |
2,4-difluorobenzophenone Production Method
Production Method 1
Production Method 2
1.2 rt; rt → 60 °C; 12 h, 60 °C
1.3 Reagents: Water
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
2,4-difluorobenzophenone Raw materials
- 2,4-difluoro-1-iodobenzene
- Phenylboronic acid
- Potassium phenyltrifluoroborate
- Benzene, 2,4-difluoro-1-(1-phenylethenyl)-
- (2,4-difluorophenyl)boronic acid
- Benzoyl chloride
2,4-difluorobenzophenone Preparation Products
2,4-difluorobenzophenone Suppliers
2,4-difluorobenzophenone Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2,4-difluorobenzophenone
Introduction to 2,4-Difluorobenzophenone (CAS No. 85068-35-5)
2,4-Difluorobenzophenone, with the CAS number 85068-35-5, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic structure, featuring a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, and a ketone group attached to another benzene ring. The presence of these functional groups imparts distinct reactivity and physical properties to the molecule, making it a valuable building block in synthetic chemistry.
The synthesis of 2,4-difluorobenzophenone can be achieved through several methods, including the Friedel-Crafts acylation of 2,4-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst. This reaction is well-documented in the literature and is known for its high yield and selectivity. Additionally, alternative synthetic routes have been explored to improve the efficiency and environmental sustainability of the process. For instance, recent studies have investigated the use of green solvents and catalytic systems to minimize waste generation and energy consumption.
In the pharmaceutical industry, 2,4-difluorobenzophenone has shown promise as an intermediate in the synthesis of various bioactive compounds. Its ability to undergo selective functionalization reactions makes it a useful starting material for the preparation of drugs with specific therapeutic targets. For example, derivatives of 2,4-difluorobenzophenone have been studied for their potential as inhibitors of protein kinases, which are key enzymes involved in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders.
Recent research has also highlighted the potential of 2,4-difluorobenzophenone in materials science. The compound's rigid aromatic structure and electron-withdrawing fluorine substituents make it suitable for the development of advanced materials with enhanced mechanical and thermal properties. For instance, polymers incorporating 2,4-difluorobenzophenone units have been shown to exhibit improved stability and durability under harsh conditions, making them attractive for applications in aerospace and electronics.
The physical properties of 2,4-difluorobenzophenone, such as its melting point (117-119°C) and solubility in common organic solvents like dichloromethane and acetone, are well-characterized. These properties facilitate its handling and processing in both laboratory and industrial settings. Moreover, its low toxicity profile makes it a safer choice compared to many other organic compounds used in similar applications.
In terms of safety and environmental impact, 2,4-difluorobenzophenone is generally considered to be non-hazardous when handled properly. However, as with any chemical compound, appropriate safety measures should be taken during its synthesis and use to ensure the well-being of personnel and the environment. This includes wearing personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and following established guidelines for waste disposal.
The market demand for 2,4-difluorobenzophenone has been steadily increasing due to its diverse applications across multiple industries. As research continues to uncover new uses for this compound, it is expected that its importance will only grow in the coming years. For example, ongoing studies are exploring its potential as a precursor for novel photovoltaic materials and as a component in advanced coatings with improved UV resistance.
In conclusion, 2,4-difluorobenzophenone (CAS No. 85068-35-5) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development. As scientists continue to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing various fields of science and technology.
85068-35-5 (2,4-difluorobenzophenone) Related Products
- 85068-36-6(2,5-Difluorobenzophenone)
- 364-83-0(2,4-Difluoroacetophenone)
- 59189-51-4(2,6-difluorobenzophenone)
- 342-23-4(bis(2-fluorophenyl)methanone)
- 177211-27-7(Ethanone,1-(2,4-difluoro-5-methylphenyl)-)
- 13670-99-0(1-(2,6-difluorophenyl)ethan-1-one)
- 51788-77-3(2',4',6'-Trifluoroacetophenone)
- 342-24-5(2-Fluorobenzophenone)
- 342-25-6(2,4’-Difluorobenzophenone)
- 261763-31-9(1-(2,6-difluoro-3-methylphenyl)ethan-1-one)